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2'-O-Methylguanosine

Número de catálogo: B8802630
Peso molecular: 297.27 g/mol
Clave InChI: OVYNGSFVYRPRCG-UHFFFAOYSA-N
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Descripción

Contextualizing RNA Post-Transcriptional Modifications within Molecular Biology

In the realm of molecular biology, the journey from a gene's DNA sequence to a functional protein is a highly regulated and intricate process. A crucial step in this journey is transcription, where a segment of DNA is copied into a ribonucleic acid (RNA) molecule. However, this initial RNA transcript, known as precursor messenger RNA (pre-mRNA), is often not yet ready to direct protein synthesis. savemyexams.com It must first undergo a series of chemical alterations collectively known as post-transcriptional modifications. wikipedia.orgnowgonggirlscollege.co.in These modifications are vital for producing a mature, functional RNA molecule that can be transported out of the nucleus to perform its designated role within the cell. wikipedia.org

The major types of post-transcriptional modifications include the addition of a 5' cap, the addition of a 3' polyadenylated (poly-A) tail, and RNA splicing. savemyexams.comwikipedia.org The 5' cap, a specially altered nucleotide on the 5' end of the pre-mRNA, serves as a recognition site for molecules involved in RNA transport and translation, and also protects the RNA from degradation by enzymes. savemyexams.comnowgonggirlscollege.co.in Similarly, the poly-A tail, a long chain of adenine (B156593) nucleotides added to the 3' end, enhances stability and aids in the transcript's exit from the nucleus. savemyexams.com RNA splicing is the process of removing non-coding sequences called introns and joining the coding sequences, or exons, together. savemyexams.comwikipedia.org This ensures that only the protein-coding portions of the mRNA are translated. nowgonggirlscollege.co.in

Beyond these fundamental modifications, a vast array of other chemical changes can occur, contributing to a layer of regulation known as the epitranscriptome. biorxiv.org One of the most common and significant of these is 2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl group of the ribose sugar of a nucleotide. nih.govnih.gov This modification can occur on any of the four nucleotides (adenine, guanine (B1146940), cytosine, and uracil) and is found in various types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). nih.govnih.govmdpi.com The presence of a 2'-O-methyl group can influence the RNA's structure, stability, and its interactions with other molecules. nih.govmdpi.com

Historical Perspective on the Discovery and Initial Academic Characterization of 2'-O-Methylguanosine

The discovery of modified nucleosides, including 2'-O-methylated versions, dates back to the early investigations into the composition and structure of RNA. oup.com 2'-O-methyl ethers of the common ribonucleosides were identified as minor components of various RNAs. oup.com The synthesis of this compound was a significant step in allowing for more detailed studies of its properties and functions. cdnsciencepub.com Early research focused on developing methods to synthesize this modified nucleoside, as guanosine (B1672433) presented particular challenges compared to other nucleosides. cdnsciencepub.com

Initial characterization efforts revealed that 2'-O-methylation confers specific chemical properties to the RNA molecule. For instance, polymers containing 2'-O-methylated ribonucleosides demonstrated increased stability against alkaline conditions and resistance to certain enzymes that would normally degrade RNA. oup.com This suggested a role for 2'-O-methylation in protecting RNA from degradation.

Further studies began to uncover the presence of this compound (often abbreviated as Gm) in specific types of RNA and at particular locations. It was found to be a component of tRNA and rRNA. caymanchem.comchemicalbook.com For example, in Escherichia coli, the spoU gene was identified as being essential for the activity of the enzyme that creates this compound at position 18 (Gm18) in tRNA. caymanchem.com This highlighted the enzymatic nature of this modification and pointed towards specific functional roles within these RNA molecules.

Broad Academic Significance of this compound in Modern Biological Investigations

The academic significance of this compound has expanded considerably from its initial characterization. Today, it is recognized as a key player in a multitude of cellular processes, making it a focal point of contemporary nucleic acid research. nih.gov

One of the most critical roles of 2'-O-methylation, including that of guanosine, is in the innate immune system's ability to distinguish between "self" and "non-self" RNA. oup.comnih.gov The presence of 2'-O-methylated nucleosides in the 5' cap of eukaryotic mRNA helps the host cell recognize its own RNA and avoid triggering an immune response. neb.compnas.org In contrast, viral RNAs that lack this modification can be detected by cellular sensors like Toll-like receptors (TLRs) and RIG-I, leading to an antiviral response. nih.govpnas.orgosti.gov Specifically, 2'-O-methylation at the first nucleotide of the mRNA cap (the Cap-1 structure) is crucial for evading recognition by the RIG-I protein. pnas.orgosti.gov

In tRNA, this compound, particularly at position 18 (Gm18), is important for the structural stability of the tRNA molecule. caymanchem.comchemicalbook.com This modification is thought to contribute to the proper folding and function of tRNA, which is essential for accurate and efficient protein synthesis. ontosight.ai The presence of Gm18 in bacterial tRNA has also been shown to inhibit the activation of the innate immune system via TLR7. oup.comnih.gov

Furthermore, this compound is found in rRNA, where it is believed to play a role in ribosome biogenesis and function. caymanchem.comthe-innovation.org The modification of rRNA by enzymes like fibrillarin is linked to processes such as protein translation. the-innovation.org The study of this compound has also extended to its potential involvement in various diseases, as dysregulation of RNA modifications has been linked to conditions such as cancer and neurological disorders. nih.govmdpi.com

The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-throughput sequencing methods, has been instrumental in mapping the locations of this compound and other modifications across the transcriptome. nih.govnih.gov These tools are enabling researchers to uncover the full extent of this modification and its diverse functional roles in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O5 B8802630 2'-O-Methylguanosine

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYNGSFVYRPRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Biosynthesis and Mechanistic Aspects of 2 O Methylguanosine Formation

Identification and Characterization of Ribose 2'-O-Methyltransferases

The methylation of the 2'-hydroxyl group of the ribose moiety in guanosine (B1672433) is catalyzed by a class of enzymes known as ribose 2'-O-methyltransferases. These enzymes play critical roles in the maturation and function of various RNAs.

tRNA Guanosine-2'-O-Methyltransferase (EC 2.1.1.34) and its Substrates

The enzyme tRNA (guanosine-2'-O-)-methyltransferase, classified under EC 2.1.1.34, specifically catalyzes the methylation of a guanosine residue at position 18 (G18) within the D-loop of transfer RNA (tRNA). genome.jpqmul.ac.uk This modification is highly conserved and is important for the proper folding and stability of the L-shaped tertiary structure of tRNA. nih.gov The systematic name for this enzyme is S-adenosyl-L-methionine:tRNA (guanosine-2'-O-)-methyltransferase. wikipedia.org

The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tRNA substrate, yielding S-adenosyl-L-homocysteine (SAH) and a tRNA molecule containing 2'-O-methylguanosine. wikipedia.org Studies on the enzyme from Thermus thermophilus have shown that the D-stem-loop structure of the tRNA is a key recognition element for the methyltransferase. nih.gov While the G18G19 sequence is not absolutely essential, its disruption significantly reduces the efficiency of the methylation. nih.gov The enzyme exhibits some flexibility in selecting the guanosine within the D-loop for methylation. nih.gov

Systematic Name: S-adenosyl-L-methionine:tRNA (guanosine18-2'-O)-methyltransferase qmul.ac.uk

Common Names: tRNA (Gm18) 2'-O-methyltransferase, TrmH, SpoU qmul.ac.uk

Reaction: S-adenosyl-L-methionine + guanosine18 in tRNA ⇌ S-adenosyl-L-homocysteine + 2'-O-methylguanosine18 in tRNA qmul.ac.uk

Fibrillarin (FBL) and its Catalytic Role in rRNA 2'-O-Methylation

Fibrillarin (FBL) is a highly conserved protein and the catalytic subunit of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex, which is responsible for the vast majority of 2'-O-methylation modifications in ribosomal RNA (rRNA). frontiersin.orgnih.govresearchgate.net This modification process is crucial for ribosome biogenesis, including pre-rRNA processing and assembly. researchgate.net

FBL utilizes a guide RNA mechanism, where a box C/D small nucleolar RNA (snoRNA) base-pairs with the target rRNA sequence, positioning FBL to catalyze the methylation at a specific nucleotide. nih.govmdpi.com The snoRNA contains conserved C (RUGAUGA) and D (CUGA) box motifs that are essential for the assembly of the snoRNP complex and for guiding the methylation reaction. mdpi.com The catalytic site of FBL is positioned to methylate the nucleotide located five nucleotides upstream of the D or D' box of the snoRNA. mdpi.com Dysregulation of FBL and aberrant rRNA methylation have been linked to various diseases, including cancer. biorxiv.org

Spb1p/FTSJ3 Methyltransferase Activity in Ribosomal and Viral RNA

FTSJ3 (FtsJ RNA 2'-O-Methyltransferase 3), the human ortholog of the yeast protein Spb1p, is an RNA 2'-O-methyltransferase involved in the processing of pre-rRNA and the formation of the 40S ribosomal subunit. genecards.orgresearchgate.net In yeast, Spb1p is responsible for the 2'-O-methylation of a specific guanosine residue (G2922) in the 25S rRNA. mdpi.com

Recent studies have revealed a role for FTSJ3 in the methylation of viral RNA. mdpi.com In the case of HIV-1, FTSJ3 is recruited to the viral RNA and catalyzes its 2'-O-methylation. genecards.orguniprot.orgresearchgate.net This modification allows the virus to evade the host's innate immune system, specifically the MDA5 sensor, which would otherwise recognize the viral RNA as foreign and trigger an interferon response. genecards.orguniprot.orgresearchgate.net

Viral-Encoded 2'-O-Methyltransferases (e.g., SARS-CoV-2 nsp16/nsp10 complex)

Many viruses, including coronaviruses, have evolved their own enzymatic machinery to modify their RNA and mimic host cellular mRNA, a crucial strategy for stability, translation, and evasion of the host's immune system. plos.org In SARS-CoV-2, the 2'-O-methylation of the viral RNA cap is carried out by a heterodimeric protein complex composed of the catalytic subunit nsp16 and the activating subunit nsp10. oup.combiorxiv.org

The nsp16 enzyme is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that is inactive on its own and requires the binding of nsp10 for its catalytic activity. oup.com The nsp10/nsp16 complex specifically methylates the first nucleotide of the viral RNA at the 2'-O position of the ribose, but only after the cap has been methylated at the guanosine-N7 position by another viral enzyme, nsp14. plos.orgactivemotif.com This 2'-O-methylation is critical for the virus to avoid recognition by host innate immune sensors. plos.org The structure of the nsp10/nsp16 complex has been solved, providing a basis for the development of antiviral inhibitors. biorxiv.org

S-Adenosyl-L-Methionine (SAM) as the Universal Methyl Donor in 2'-O-Methylation

S-adenosyl-L-methionine (SAM or AdoMet) is a common cosubstrate that serves as the primary donor of methyl groups in a wide variety of biological methylation reactions, including the 2'-O-methylation of guanosine in RNA. wikipedia.orgfrontiersin.orgpnas.orgwikipedia.org These reactions are catalyzed by methyltransferases, which transfer the methyl group from SAM to their respective substrates. researchgate.net

In the context of 2'-O-methylation, enzymes such as tRNA guanosine-2'-O-methyltransferase, fibrillarin, FTSJ3, and the viral nsp10/nsp16 complex all utilize SAM as the methyl donor. wikipedia.orgnih.govuniprot.orgresearchgate.net The reaction results in the formation of the methylated RNA and S-adenosyl-L-homocysteine (SAH) as a byproduct. wikipedia.orgresearchgate.net The cellular ratio of SAM to SAH can act as a regulatory signal for methylation processes. For instance, the release of SAH can accelerate the dissociation of the nsp10/nsp16 complex, thereby stimulating reaction turnover. nih.gov

Regulatory Mechanisms Governing 2'-O-Methyltransferase Activity

The activity of 2'-O-methyltransferases is tightly regulated to ensure proper RNA modification and function. Since no enzymes that can remove these methyl groups (erasers) have been identified, regulation primarily occurs at the level of the "writer" enzymes and their associated factors. pnas.orgnih.gov

One key regulatory mechanism is the expression level of the methyltransferase enzymes themselves. pnas.org For example, changes in the expression of FBL can lead to altered rRNA methylation profiles, which in turn can impact the translation of specific mRNAs. mdpi.combiorxiv.org

Another level of regulation involves the interaction with other proteins. The activity of the SARS-CoV-2 nsp16 is dependent on its association with the co-factor nsp10. oup.com Similarly, FTSJ3 is recruited to HIV-1 RNA through its interaction with the TAR RNA-binding protein (TRBP). researchgate.net In the case of fibrillarin, its activity is guided by snoRNAs, and changes in the expression of specific snoRNAs can modulate the level of methylation at corresponding rRNA sites. mdpi.com

Furthermore, the availability of the methyl donor, SAM, and the concentration of the product inhibitor, SAH, can also influence the rate of methylation. nih.gov Host factors can also play a role; for example, the protein CMTR1, which catalyzes 2'-O-methylation of cellular mRNA caps (B75204), is an interferon-stimulated gene, suggesting a link between the antiviral response and RNA modification. asm.orgbiorxiv.org

Cellular Control of Methylation Pathways

The enzymatic pathways leading to this compound are subject to intricate cellular control to ensure precise modification of target RNAs. This regulation occurs at multiple levels, including the expression of methyltransferase enzymes, the assembly of enzymatic complexes, and the activity of associated protein factors.

In eukaryotes, the primary 2'-O-methyltransferase for rRNA is fibrillarin (FBL in humans, NOP1 in yeast), which functions as the catalytic core of the box C/D snoRNP complex. nih.govnih.gov The expression of FBL is tightly regulated by key cellular proteins. For instance, the proto-oncogene MYC upregulates FBL expression, while the tumor suppressor p53 directly represses its transcription, thereby linking rRNA methylation levels to cell proliferation and growth. nih.gov The function of the snoRNP complex can also be modulated by associated factors. The protein EZH2, known for its role in transcriptional repression, can also bind to FBL and another snoRNP component, NOP56, to facilitate the assembly of the complex. Depletion of EZH2 results in decreased methylation at a subset of rRNA sites, indicating its role as a positive regulator of snoRNP activity. nih.gov

Recently, new 2'-O-methyltransferases have been identified, expanding the known regulatory landscape. Fibrillarin-like protein 1 (FBLL1) has been characterized as a neuron-specific 2'-O-methyltransferase that, while sharing a similar catalytic mechanism with FBL, exhibits different site preferences and plays a distinct role in neuronal differentiation. pnas.org This highlights a layer of cell-type-specific control over RNA methylation.

In prokaryotes, such as Escherichia coli, the 2'-O-methylation of guanosine at position 18 (Gm18) in the D-loop of tRNA is a common modification. oup.com This reaction is catalyzed by the tRNA (Gm18) 2'-O-methyltransferase, an enzyme encoded by the trmH (spoU) gene. medchemexpress.comoup.comrupress.org The control of this pathway is crucial, as the Gm18 modification can prevent the activation of the innate immune system's Toll-like receptor 7 (TLR7) by bacterial tRNA. rupress.org The absence of the TrmH enzyme leads to the production of immunostimulatory tRNA, demonstrating that the activity of this single enzyme is a critical cellular control point for modulating the interaction between the bacterium and its host's immune system. rupress.org

Table 1: Cellular Regulators of Guanosine 2'-O-Methyltransferases

Enzyme/Complex Organism/System Regulating Factor Effect on Methylation Reference
Fibrillarin (FBL) Human MYC (proto-oncogene) Upregulates FBL expression, increasing rRNA methylation nih.gov
Fibrillarin (FBL) Human p53 (tumor suppressor) Represses FBL transcription, decreasing rRNA methylation nih.gov
Box C/D snoRNP Human EZH2 Facilitates snoRNP assembly, promoting rRNA methylation nih.gov
FBLL1 Mouse - Neuron-specific expression promotes neuronal differentiation pnas.org
TrmH E. coli - Presence of active enzyme leads to Gm18 formation, inhibiting immune activation rupress.org

Environmental and Stress-Induced Modulation of Methyltransferase Function

The function of methyltransferases and the resulting patterns of RNA methylation are not static but are dynamically modulated in response to environmental cues and cellular stress. mdpi.com This epitranscriptomic plasticity allows cells to fine-tune gene expression and adapt to changing conditions. tandfonline.com

Studies in the bacterium Escherichia coli have demonstrated that the 2'-O-methylation of tRNA is dynamically regulated under stress conditions that mimic a host environment, such as mild antibiotic exposure and nutrient starvation. oup.com Researchers observed that while some 2'-O-methylated sites are constitutively modified, others show significant variation. Specifically, using liquid chromatography-mass spectrometry (LC/MS), a significant increase in the global level of this compound (Gm) in total tRNA was detected under both antibiotic stress and starvation conditions. oup.com This suggests that bacteria actively remodel their tRNA modifications, potentially to modulate translation efficiency or to evade host immune responses during infection. oup.com

Table 2: Relative Abundance of this compound (Gm) in E. coli Total tRNA under Stress

Condition Normalized Gm Content (Relative to Control) Significance Reference
Control (Standard Growth) 1.00 - oup.com
Antibiotic Stress ~1.50 Significant Increase oup.com
Starvation ~1.60 Significant Increase oup.com

Data are approximated from published findings for illustrative purposes.

While direct evidence for stress-induced modulation of specific guanosine-2'-O-methyltransferases in eukaryotes is still emerging, the broader field of epitranscriptomics provides strong correlative evidence. Various cellular stressors, including oxidative stress, heat shock, and DNA damage, are known to trigger widespread changes in RNA modifications. mdpi.comtandfonline.com For example, heat shock has been shown to induce a dramatic increase in N6-methyladenosine (m⁶A) levels in the mRNA of heat shock proteins. tandfonline.com Similarly, social stress in mice can alter m⁶A mRNA modification levels in the brain, associated with changes in the expression of methyltransferase complex subunits. frontiersin.org In humans, stress can modulate DNA methylation of the catechol-O-methyltransferase (COMT) gene, affecting its expression and prefrontal cortex activity. nih.gov These findings support a general principle that environmental and psychological stressors can regulate the expression and function of modifying enzymes. tandfonline.com This regulation can occur through transcriptional activation, as seen with stress-induced glucocorticoids impacting enzyme expression, or through other signaling pathways that affect enzyme activity. tandfonline.com Given that RNA modifications are a critical layer of gene expression regulation, it is highly probable that the methyltransferases responsible for this compound synthesis are similarly targeted by stress-response pathways to help orchestrate cellular adaptation and survival. mdpi.com

Structural and Functional Elucidation of 2 O Methylguanosine in Rna Molecules

Contributions to RNA Conformation and Stability

The methylation of the 2'-hydroxyl group of the ribose sugar in guanosine (B1672433), creating 2'-O-Methylguanosine (Gm), is a post-transcriptional modification that imparts significant structural advantages to RNA molecules. This modification, while seemingly minor, has profound effects on the local and global conformation of RNA, enhancing its stability and functional capacity.

The presence of a 2'-O-methyl group directly influences the conformational preference of the ribose sugar. oup.combiorxiv.org In unmodified RNA, the ribose can exist in a dynamic equilibrium between the C2'-endo and C3'-endo sugar pucker conformations. oup.combiorxiv.org The 2'-O-methylation biases this equilibrium in favor of the C3'-endo conformation, which is the predominant form found in canonical A-form RNA helices. oup.combiorxiv.orgnih.gov This pre-organization of the sugar pucker in the single-stranded RNA reduces the entropy loss that occurs upon the formation of a duplex, thereby thermodynamically stabilizing the helical structure. oup.combiorxiv.org

This stabilization is due to a combination of factors. The C3'-endo preference is driven by steric repulsion between the 2'-O-methyl group and adjacent atoms when the sugar is in the C2'-endo conformation. oup.combiorxiv.org By favoring the C3'-endo pucker, 2'-O-methylation promotes more efficient base stacking and optimal helical geometry. oup.com Studies have quantified this stabilizing effect, showing that each 2'-O-methylation can stabilize an RNA duplex by an average of approximately 0.2 kcal/mol. oup.combiorxiv.orgnih.gov Furthermore, the methyl groups can participate in hydrophobic interactions within the minor groove of the RNA helix, which may further contribute to the increased stability of the duplex. vanderbilt.edu This modification can also influence the formation of non-canonical structures; for instance, 2'-O-methyl-8-methylguanosine has been shown to dramatically stabilize Z-RNA, a left-handed helical conformation, by favoring the necessary syn conformation of the guanine (B1146940) base and the C3'-endo pucker of the ribose. nih.govresearchgate.net

Impact of 2'-O-Methylation on RNA Duplex PropertiesFindingReference
Sugar Pucker Preference Biases the ribose sugar pucker equilibrium toward the C3'-endo conformation, characteristic of A-form helices. oup.combiorxiv.orgnih.gov
Thermodynamic Stability Stabilizes RNA helices by an average of ~0.2 kcal/mol per modification. oup.combiorxiv.orgnih.gov
Structural Conformation Promotes a more compact, A-like duplex structure. oup.comvanderbilt.edu
Non-Canonical Structures Can stabilize alternative conformations such as Z-RNA. nih.govresearchgate.net

A key functional consequence of 2'-O-methylation is the increased resistance of the RNA phosphodiester backbone to cleavage. biorxiv.orgnih.gov The 2'-hydroxyl group in unmodified RNA is a reactive group that can participate in intramolecular catalysis, leading to the hydrolytic degradation of the RNA strand. cd-genomics.comvedantu.com The addition of a methyl group to this position to form this compound effectively blocks this mechanism. cd-genomics.com

This modification provides steric hindrance, physically obstructing the access of nucleases to the phosphodiester bond. cd-genomics.com The methyl group alters the chemical properties of the ribose, reducing its affinity for nucleolytic enzymes and making the RNA less susceptible to both enzymatic and alkaline hydrolysis. cd-genomics.commdpi.com This enhanced stability increases the half-life of the RNA molecule within the cellular environment, a property that is crucial for the function of stable non-coding RNAs like ribosomal RNA and has been exploited in the development of RNA-based therapeutics. biorxiv.orgnih.govresearchgate.net

Role in Ribosomal RNA (rRNA) Function and Biogenesis

Within the ribosome, 2'-O-methylations are not randomly distributed but are concentrated in functionally critical regions, where they play essential roles in ribosome assembly, function, and the fidelity of protein synthesis. nih.govnih.gov

High-resolution structural analyses of eukaryotic ribosomes have revealed that 2'-O-methylated nucleotides, including Gm, are clustered in universally conserved and functionally significant domains. mdpi.comnih.gov These regions include the peptidyl-transferase center (PTC) on the large ribosomal subunit and the decoding center (DC) on the small subunit. nih.govmdpi.comnih.govnih.gov The PTC, a ribozyme responsible for catalyzing peptide bond formation, is rich in these modifications. nih.govwikipedia.org For example, the 2'-O-methyl group of Gm2251 in the P-loop of the 23S rRNA has been shown to make hydrophobic contacts that help structure this key functional site. melnikovlab.com Similarly, modifications are found at the subunit interface, where they are thought to stabilize interactions between the large and small subunits. mdpi.commdpi.com The strategic placement of these modifications suggests they are vital for maintaining the precise three-dimensional architecture required for the ribosome's catalytic and decoding activities. nih.govnih.gov

Functional CenterRole of 2'-O-MethylationReference
Peptidyl-Transferase Center (PTC) Modifications are concentrated here, contributing to the structural integrity required for catalysis. Gm2251 is involved in structuring the P-loop. mdpi.comnih.govmelnikovlab.com
Decoding Center (DC) Modifications are clustered in this area, influencing the fidelity of mRNA decoding. nih.govmdpi.comnih.gov
Subunit Interface Methylations help stabilize the bridges and interactions between the large (60S) and small (40S) subunits. mdpi.commdpi.com
tRNA Binding Sites (A/P/E) Modified nucleotides establish contacts with tRNAs, aiding in their proper accommodation. nih.gov

The proper production of ribosomes, a process known as ribosome biogenesis, is critically dependent on rRNA modifications. nih.gov 2'-O-methylations are typically introduced at early stages of this process, guided by small nucleolar RNAs (snoRNAs). nih.govmanchester.ac.uk These modifications are thought to act as structural checkpoints, ensuring the correct folding of pre-rRNA and facilitating the timely assembly of ribosomal proteins to form a functional ribosome. researchgate.net Studies in yeast have shown that disrupting the machinery responsible for rRNA 2'-O-methylation leads to defects in ribosome production and processing of rRNA precursors. nih.govresearchgate.net While many 2'-O-methylation sites are essential for ribosome biogenesis, research has also identified a subset of sites that are dispensable under normal growth conditions, suggesting a hierarchy of importance and a potential for regulatory roles. nih.govnih.gov

Beyond a static structural role, 2'-O-methylations are crucial for regulating the dynamic conformational changes the ribosome undergoes during translation. nih.gov The process of protein synthesis requires the ribosome to move and adopt different states, and the pattern of rRNA methylation influences this inherent flexibility. nih.govbiorxiv.org

Experiments involving yeast with hypo-methylated ribosomes have demonstrated significant defects in translational fidelity. nih.govmanchester.ac.ukbiorxiv.org These defects include an increased rate of ribosomal frameshifting and a higher frequency of near-cognate start codon selection. nih.govresearchgate.netbiorxiv.org These errors are linked to alterations in the conformational landscape of the ribosome; specifically, hypo-methylated ribosomes tend to favor a "rotated" state, which can lead to pauses and errors during translocation. nih.govbiorxiv.org Furthermore, the lack of proper methylation can impact the binding of essential translation factors, such as eukaryotic initiation factor 1 (eIF1), to the ribosome, further contributing to translational defects. nih.govbiorxiv.orgbiorxiv.org This evidence indicates that the pattern of 2'-O-methylation on rRNA acts as a tuning mechanism, modulating ribosome dynamics to ensure the speed and accuracy of protein synthesis. nih.govresearchgate.net

Heterogeneity of rRNA 2'-O-Methylation Patterns and its Biological Relevance

Ribosomal RNA (rRNA) undergoes extensive post-transcriptional modification, with 2'-O-methylation being one of the most prevalent. This modification, the addition of a methyl group to the 2' hydroxyl of the ribose moiety, was once thought to be a static structural feature of the ribosome. However, recent research has unveiled a surprising degree of heterogeneity in rRNA 2'-O-methylation patterns, suggesting a dynamic regulatory role in ribosome function. researchgate.netnih.gov This heterogeneity means that not all ribosomes within a cell are identical in their modification status; populations of ribosomes can exist with distinct 2'-O-methylation patterns. nih.govpnas.org

This variability can be observed both within a single cell type (intra-variability) and between different biological conditions (inter-variability). nih.gov For instance, studies in yeast have shown that even in a single, actively growing cell population, certain rRNA sites may be hypo-methylated, meaning a fraction of the ribosomes lack a methyl group at that specific position. nih.govnih.gov This suggests that the cellular machinery can tolerate and even utilize ribosomes with incomplete 2'-O-methylation.

The biological relevance of this heterogeneity is a rapidly expanding area of research. It is now understood that these variations are not random but are linked to the regulation of translation. nih.govbiorxiv.org By altering the 2'-O-methylation pattern, the cell can fine-tune the translational properties of its ribosomes, potentially favoring the translation of specific subsets of messenger RNAs (mRNAs). pnas.orgresearchgate.net This concept of "specialized ribosomes" proposes that distinct ribosome populations can be generated to meet the specific translational demands of the cell under different physiological or pathological conditions. pnas.org For example, changes in the rRNA 2'-O-methylation pattern have been observed in cancer cells, which may contribute to the altered translational programs that support tumor growth. nih.govresearchgate.net

Furthermore, the plasticity of rRNA 2'-O-methylation has been shown to impact the intrinsic capabilities of the ribosome. pnas.org Studies have demonstrated that altering the methylation pattern can affect the ribosome's fidelity and its ability to initiate translation on certain types of mRNAs, such as those containing Internal Ribosome Entry Sites (IRES). pnas.orgbiorxiv.org This suggests that the 2'-O-methylation landscape of rRNA is a critical layer of translational control, allowing cells to dynamically regulate gene expression in response to various stimuli and stresses. researchgate.netnih.gov

Table 1: Examples of Observed Heterogeneity in rRNA 2'-O-Methylation and its Functional Consequences

Organism/Cell Type Observed Heterogeneity Functional Consequence Reference(s)
Saccharomyces cerevisiae (Yeast) Hypo-methylation at specific sites in 18S and 25S rRNA. Altered ribosome dynamics and translational fidelity. nih.gov
Human HeLa Cells Global changes in 2'-O-methylation patterns upon fibrillarin knockdown. Modulation of IRES-dependent translation. pnas.org
Human Cancer Cells Altered rRNA 2'-O-methylation levels compared to healthy cells. Potential contribution to tumorigenesis through altered protein synthesis. nih.govresearchgate.net

Significance in Transfer RNA (tRNA) Structure and Function

Stabilization of tRNA Tertiary Structure through Modified Nucleoside Interactions

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors that translate the genetic code into the sequence of amino acids. To perform this function accurately, tRNAs must fold into a precise L-shaped tertiary structure. Post-transcriptional modifications, including 2'-O-methylation, play a crucial role in achieving and maintaining this structure. mdpi.comoup.com The addition of a methyl group to the 2'-hydroxyl of the ribose sugar in nucleotides like guanosine (forming this compound) has significant stereochemical effects.

The 2'-O-methyl group favors a C3'-endo conformation of the ribose sugar, which is characteristic of the A-form RNA helix. This conformational preference contributes to the local and global stability of the tRNA molecule. mdpi.com By pre-organizing the sugar-phosphate backbone, 2'-O-methylation enhances base stacking interactions and stabilizes the helical regions of the tRNA. mdpi.comfrontiersin.org

Effects on tRNA Codon Recognition and Protein Synthesis Efficiency

For example, the modification of a cytosine to 2'-O-methylcytidine at the first position of the anticodon has been demonstrated to increase the efficiency of reading G-ending codons. nih.govcambridge.org This suggests that 2'-O-methylation can fine-tune the decoding properties of a tRNA for its cognate codons. Conversely, the absence of 2'-O-methylation at the second or third positions of the anticodon in natural tRNAs is also significant. nih.govcambridge.org Experimental studies have shown that introducing 2'-O-methylation at these positions can be detrimental to codon-reading activity, indicating that the 2'-hydroxyl groups at these positions may play an active role in the translation process. nih.govcambridge.org

Presence and Role in Messenger RNA (mRNA)

5'-Cap 2'-O-Methylation (Cap-1 and Cap-2 Structures)

In eukaryotes, messenger RNA (mRNA) molecules are modified at their 5' end with a structure known as a cap. The most basic form, called cap-0, consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. wikipedia.orgtakarabio.com This cap structure can be further modified by 2'-O-methylation of the first and sometimes the second transcribed nucleotide, leading to the formation of cap-1 and cap-2 structures, respectively. wikipedia.orgresearchgate.net

The cap-1 structure is characterized by the 2'-O-methylation of the first nucleotide adjacent to the m7G cap. takarabio.comresearchgate.net The cap-2 structure has an additional 2'-O-methylation on the second nucleotide. wikipedia.orgresearchgate.net The formation of these structures is catalyzed by specific methyltransferases. biorxiv.org The presence of cap-1 is widespread in higher eukaryotes, while cap-2 is also found on a subset of mRNAs. wikipedia.orgresearchgate.net

Table 2: Structural Features of mRNA 5'-Cap Modifications

Cap Structure Modification Description
Cap-0 m7GpppN A 7-methylguanosine linked to the first nucleotide (N) via a 5'-5' triphosphate bridge.
Cap-1 m7GpppNm Cap-0 structure with an additional 2'-O-methylation on the first nucleotide (Nm).
Cap-2 m7GpppNmpNm Cap-1 structure with an additional 2'-O-methylation on the second nucleotide (Nm).

These 2'-O-methylations at the 5' end of mRNA are not merely decorative; they play crucial roles in the lifecycle of the mRNA molecule. trilinkbiotech.comnih.gov One of the most significant functions of the cap-1 structure is its role in the innate immune system's ability to distinguish "self" from "non-self" RNA. takarabio.com The absence of a cap-1 structure on viral or other foreign RNAs can trigger an immune response. yeasenbio.com

The 5'-cap structure is a critical recognition site for the translational machinery. The cap-binding complex, eIF4F, binds to the m7G cap and recruits the small ribosomal subunit to the mRNA, initiating translation. nih.gov The presence of 2'-O-methylation in the form of cap-1 and cap-2 structures can further modulate this process. yeasenbio.com

The regulation of cap methylation itself is emerging as a mechanism for controlling gene expression. nih.gov The enzymes responsible for adding these methyl groups can be regulated by cellular signaling pathways, allowing for dynamic control over the translation and stability of specific mRNAs. nih.gov While the role of cap-1 in enhancing translation and stability is relatively well-established, the precise functions of the cap-2 structure are still under active investigation, though it is also believed to contribute to these processes. biorxiv.orgresearchgate.net Recent findings suggest that 2'-O-methylation of the second nucleotide can have cell-specific effects on protein production levels. biorxiv.orgresearchgate.net

Mechanisms of mRNA Immune Evasion via Cap Methylation

Eukaryotic messenger RNA (mRNA) molecules possess a 5' cap structure, which is essential for their processing, export from the nucleus, and translation into proteins. nih.gov This cap can be further modified by 2'-O-methylation of the first and sometimes second nucleotides, forming cap 1 and cap 2 structures, respectively. nih.govuni-konstanz.de A key function of this cap methylation is to distinguish the cell's own mRNA ("self") from foreign RNA ("non-self"), such as that from invading viruses. nih.govresearchgate.net

The host's innate immune system has evolved sensors to detect foreign RNA. One such sensor is the interferon-induced protein with tetratricopeptide repeats 1 (IFIT1). nih.gov IFIT1 can bind to viral RNAs that lack the 2'-O-methylation at their 5' end, leading to the inhibition of viral RNA translation. nih.gov This serves as a crucial antiviral defense mechanism. nih.gov

To counteract this, many viruses that replicate in the cytoplasm have evolved strategies to mimic the host's mRNA cap structure. nih.gov They may encode their own 2'-O-methyltransferases to add the 2'-O-methyl group to their viral mRNA, creating a cap 1 structure. nih.gov This modification allows the viral RNA to evade recognition and restriction by IFIT1, thereby facilitating viral replication and pathogenesis. nih.govwustl.edu Some viruses may also employ cap-independent translation mechanisms or use specific RNA secondary structures to block IFIT1 binding. nih.gov

The significance of 2'-O-methylation in immune evasion is underscored by studies on mutant viruses with defective 2'-O-methyltransferase activity. These viruses are more susceptible to the antiviral effects of interferon and the inhibitory actions of IFIT proteins. researchgate.net This highlights the evolutionary pressure on viruses to adopt this modification to subvert the host's innate immune defenses. wustl.edunih.gov

FeatureDescriptionReference
Host Defense Mechanism The host protein IFIT1 recognizes and binds to viral RNA lacking 5' cap 2'-O-methylation, inhibiting its translation. nih.govnih.gov
Viral Evasion Strategy Many viruses encode their own 2'-O-methyltransferases to add a methyl group to their RNA cap, mimicking host mRNA and avoiding IFIT1 recognition. nih.govnih.gov
Consequence of Lacking Methylation Viruses with defective 2'-O-methyltransferase activity are more sensitive to the host's interferon-induced antiviral response. researchgate.net

Identification and Functional Implications of Internal mRNA 2'-O-Methylation Sites

While 2'-O-methylation is well-established at the 5' cap of mRNA, recent research has also identified its presence at internal sites within mRNA molecules. nih.govnih.gov The development of high-throughput sequencing methods has enabled the mapping of these internal 2'-O-methylation sites across the transcriptome. nih.gov

Furthermore, there is a connection between FBL-mediated 2'-O-methylation and the shortening of the 3' untranslated region (3' UTR) of mRNAs, a process that is also associated with increased RNA stability. nih.gov In the context of cancer, elevated levels of FBL have been linked to increased expression of 2'-O-methylated mRNAs involved in cancer-related pathways, implying a role for this modification in disease progression. nih.gov

FindingImplicationReference
Identification of Internal Sites 2'-O-methylation occurs not only at the 5' cap but also at internal positions within mRNA molecules. nih.govnih.gov
Role of Fibrillarin (FBL) The methyltransferase FBL is responsible for mediating internal mRNA 2'-O-methylation. nih.gov
Impact on mRNA Stability FBL-mediated internal 2'-O-methylation enhances mRNA stability and expression levels. nih.gov
Link to 3' UTR Shortening This modification is associated with widespread 3' UTR shortening, which also contributes to increased RNA stability. nih.gov
Relevance in Cancer Increased FBL expression in cancer cells is correlated with higher expression of 2'-O-methylated mRNAs in cancer pathways. nih.gov

Involvement in Small Non-Coding RNAs

This compound and other 2'-O-methylated nucleotides are integral components of various small non-coding RNAs, where they contribute to their stability, function, and role in gene regulation.

MicroRNA (miRNA) 2'-O-Methylation and Gene Regulation

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene silencing. In some organisms, particularly in plants and insects, miRNAs undergo 2'-O-methylation at the 3' end. nih.gov This modification is important for their stability and function. oup.com

While less common in mammals, 3'-terminal 2'-O-methylation of certain miRNAs has been observed, for instance, in human non-small cell lung cancer tissue. oup.comnih.gov The enzyme responsible for this modification in mammals has been identified as HENMT1. nih.gov

The 3'-terminal 2'-O-methylation of miRNAs enhances their stability by making them more resistant to degradation by 3'→5' exoribonucleases. oup.com This increased stability can lead to a more potent and sustained inhibition of their target mRNAs. Furthermore, this modification can also increase the affinity of the miRNA for Argonaute-2, a key protein component of the RNA-induced silencing complex (RISC), which is essential for miRNA-mediated gene silencing. nih.gov

PIWI-Interacting RNA (piRNA) 3'-End 2'-O-Methylation

PIWI-interacting RNAs (piRNAs) are a class of small non-coding RNAs that are primarily expressed in the germline and are essential for silencing transposable elements, thereby protecting the integrity of the genome. researchgate.netnih.gov A characteristic feature of most piRNAs is the 2'-O-methylation at their 3' terminus. researchgate.netnih.gov

This 3'-end modification is catalyzed by the methyltransferase HEN1 in metazoans. nih.gov The 2'-O-methylation of piRNAs is crucial for their stability, protecting them from degradation. nih.govpnas.org This stability is essential for the proper assembly of the piRNA-induced silencing complex (piRISC) and for the effective silencing of transposons. researchgate.net

The formation of the mature 3' end of piRNAs is a complex process that can involve different pathways. In one pathway, precursor piRNAs are trimmed by the 3'-to-5' exoribonuclease Nibbler, followed by 2'-O-methylation by Hen1. nih.gov The precise mechanism ensures the correct length and modification of the mature piRNA, which is critical for its function in genome defense. nih.govnih.gov

Small Nuclear RNA (snRNA) 2'-O-Methylation (e.g., U6 snRNA in pre-mRNA splicing)

Small nuclear RNAs (snRNAs) are key components of the spliceosome, the large ribonucleoprotein complex responsible for removing introns from pre-messenger RNA (pre-mRNA). nih.gov Spliceosomal snRNAs, including U1, U2, U4, U5, and U6, are extensively modified with both pseudouridines and 2'-O-methylated nucleotides. nih.govnih.gov

These modifications are often clustered in functionally important regions of the snRNAs and are highly conserved across different species. researchgate.net The 2'-O-methylation of snRNAs is primarily carried out by box C/D small nucleolar ribonucleoproteins (snoRNPs) or small Cajal body-specific ribonucleoproteins (scaRNPs). nih.govresearchgate.net

In the case of U6 snRNA, which is a catalytic core component of the spliceosome, 2'-O-methylation at specific sites is critical for its function. oup.com For example, 2'-O-methylation at cytosine 62 (C62) in human U6 snRNA, which is located within the catalytic site, is thought to be important for the structure and function of the spliceosome. kansascity.edu Modifications within the U6 snRNA, including 2'-O-methylation, can influence the accuracy and efficiency of pre-mRNA splicing. oup.comelifesciences.org

Small Non-Coding RNALocation of 2'-O-MethylationKey Function(s)Reference
MicroRNA (miRNA) 3'-endEnhances stability, increases affinity for Argonaute-2, and strengthens gene silencing. oup.comnih.gov
PIWI-Interacting RNA (piRNA) 3'-endCrucial for stability, protects against degradation, and ensures effective transposon silencing. researchgate.netnih.govpnas.org
Small Nuclear RNA (snRNA) Internal sites (e.g., U6 snRNA)Contributes to the structure and catalytic function of the spliceosome, and influences splicing accuracy and efficiency. nih.govoup.comkansascity.edu

Interplay with Viral RNA and Host Antiviral Innate Immunity

The 2'-O-methylation of RNA plays a critical role in the complex interplay between viruses and the host's innate immune system. As discussed previously, the host uses the absence of this modification on viral RNA as a signal to mount an antiviral response. nih.gov Consequently, many viruses have evolved mechanisms to methylate their own RNA to evade this immune surveillance. nih.govresearchgate.net

Viral RNA that lacks 2'-O-methylation can be recognized by host pattern recognition receptors, such as MDA5, leading to the production of type I interferons. nih.gov Interferons, in turn, induce the expression of a range of antiviral proteins, including the IFIT family, which can directly inhibit the translation of unmethylated viral RNA. nih.govresearchgate.net

Viruses from various families, including flaviviruses (like West Nile virus), coronaviruses (like SARS-CoV-2), and poxviruses, encode their own 2'-O-methyltransferases. nih.govnih.gov These viral enzymes add the 2'-O-methyl group to the 5' cap of their RNA, effectively camouflaging it as host mRNA. researchgate.netresearchgate.net This molecular mimicry is a crucial immune evasion strategy, allowing the virus to replicate more efficiently and establish a successful infection. nih.govnews-medical.net

The importance of this viral methyltransferase activity is highlighted by studies showing that viruses with mutations in their methyltransferase genes are attenuated and more susceptible to the host's immune response. researchgate.netnih.gov Therefore, the viral 2'-O-methyltransferase represents a potential target for the development of antiviral drugs. researchgate.net

Viral Strategies for Host Immune System Subversion via 2'-O-Methylation

Viruses have evolved sophisticated strategies to evade the host's innate immune system, and a key mechanism involves the modification of their RNA. One such critical modification is 2'-O-methylation of the 5' cap of viral RNA. This methylation serves as a molecular mimic of host mRNA, allowing the virus to go undetected by cellular surveillance systems. nih.govnih.govresearchgate.net Host cells utilize a family of proteins known as Interferon-induced proteins with tetratricopeptide repeats (IFITs) to recognize and suppress viral RNAs that lack this 2'-O-methylation. nih.govnih.govnih.gov By methylating their RNA cap, viruses effectively camouflage their genetic material, preventing its recognition and subsequent degradation by IFIT proteins. researchgate.netresearchgate.net

Several virus families, including coronaviruses and flaviviruses, encode their own 2'-O-methyltransferase enzymes to carry out this modification. tennessee.edunih.govnih.gov For instance, the non-structural protein 16 (NSP16) of coronaviruses possesses this methyltransferase activity, which is crucial for the virus's ability to replicate efficiently and evade the host's interferon response. nih.govnih.gov Viruses that lack a functional 2'-O-methyltransferase are often attenuated and more susceptible to the host's antiviral defenses. researchgate.net

Another clever viral tactic to acquire a methylated cap is "cap-snatching." wikipedia.orgnih.govazolifesciences.com Viruses like influenza virus lack the enzymatic machinery to synthesize their own caps (B75204). esrf.fr Instead, they employ an endonuclease to cleave the 5' capped and methylated ends from host messenger RNAs. wikipedia.orgesrf.fr These stolen caps are then used as primers for the synthesis of their own viral mRNAs. azolifesciences.comexpasy.org This not only provides the virus with a functional cap for translation but also simultaneously degrades host mRNAs, thereby inhibiting host protein synthesis and further crippling the cell's ability to mount an antiviral response. azolifesciences.com

Some viruses have also developed strategies to counteract IFIT-mediated restriction even in the absence of 2'-O-methylation. For example, some alphaviruses utilize specific secondary structural motifs within the 5' untranslated region (UTR) of their RNA to prevent binding by IFIT1. nih.govresearchgate.netconsensus.app This highlights the ongoing evolutionary arms race between viruses and their hosts, where viruses continually develop new ways to subvert immune detection.

Table 1: Viral Evasion Mechanisms Involving RNA Cap Modification

Evasion Strategy Mechanism Viral Examples Key Host Factor Countered
Direct 2'-O-Methylation Viruses encode their own 2'-O-methyltransferase to modify their RNA cap, mimicking host mRNA. Coronaviruses, Flaviviruses IFIT proteins
Cap-Snatching Viruses cleave the 5' methylated cap from host mRNAs and use it to prime their own transcription. Influenza virus, Arenaviruses, Bunyaviruses General translation machinery, IFIT proteins
RNA Secondary Structures Specific RNA structures in the 5' UTR prevent the binding of host immune sensors. Alphaviruses IFIT1

Host Recognition of Unmethylated Viral RNAs

The host innate immune system has evolved to recognize specific molecular patterns associated with invading pathogens, including the unique features of viral RNAs. A primary line of defense involves a class of cytosolic pattern recognition receptors (PRRs) known as RIG-I-like receptors (RLRs), which include Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated gene 5 (MDA5). rndsystems.comnih.govcreative-proteomics.com These receptors are crucial for detecting viral RNA in the cytoplasm and initiating an antiviral response, which typically involves the production of type I interferons. nih.govnih.gov

RIG-I is particularly adept at recognizing short double-stranded RNA molecules that bear a 5'-triphosphate group, a common feature of the genomes of many RNA viruses. creative-proteomics.comnih.gov The absence of a proper cap structure, or the presence of a cap that lacks 2'-O-methylation, are also key features that allow the host to distinguish viral RNA from its own cellular RNA. nih.govnih.gov Upon binding to these viral RNA signatures, RIG-I undergoes a conformational change that triggers a signaling cascade, ultimately leading to the activation of transcription factors that induce the expression of antiviral genes. nih.govresearchgate.net

Another critical component of the host's defense against unmethylated viral RNAs is the IFIT family of proteins. nih.govfrontiersin.org As mentioned previously, IFIT proteins are induced by interferons and act as direct effectors of the antiviral response. nih.gov IFIT1, for instance, can directly bind to viral RNAs that lack 2'-O-methylation at their 5' end. nih.govnih.gov This binding can inhibit the translation of the viral RNA, effectively shutting down the production of new viral proteins. nih.govnih.gov Some studies suggest that IFIT1 may also sequester these viral RNAs, preventing them from being used as templates for replication. h1.coresearchgate.net

The recognition of unmethylated viral RNA is a fundamental principle of innate immunity, providing a clear distinction between "self" and "non-self." The host's ability to detect these aberrant RNA structures is essential for mounting a rapid and effective antiviral response.

Table 2: Host Recognition of Viral RNA Signatures

Host Sensor Viral RNA Feature Recognized Downstream Effect
RIG-I 5'-triphosphate RNA, short double-stranded RNA Induction of type I interferons
MDA5 Long double-stranded RNA Induction of type I interferons
IFIT1 RNA lacking 2'-O-methylation at the 5' cap Inhibition of viral translation
Toll-like Receptor 3 (TLR3) Double-stranded RNA Induction of inflammatory cytokines
Toll-like Receptor 7 (TLR7) Single-stranded RNA Induction of type I interferons
Toll-like Receptor 8 (TLR8) Single-stranded RNA Induction of inflammatory cytokines

Research into Viral Polymerase Inhibition by this compound Analogs

The viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses and represents a prime target for antiviral drug development. acs.orgmdpi.com Nucleoside analogs are a class of compounds that mimic natural nucleosides and can be incorporated into the growing RNA chain by the viral polymerase, leading to the termination of replication. mdpi.comnih.govmdpi.com The development of these analogs has been a cornerstone of antiviral therapy for several decades. nih.gov

Research in this area has explored various modifications to the sugar and base moieties of nucleosides to enhance their antiviral activity and selectivity. nih.gov Modifications at the 2' position of the ribose sugar have been of particular interest. For example, the addition of a 2'-C-methyl group has been shown to be a potent modification in the development of inhibitors against the hepatitis C virus (HCV) NS5B polymerase. nih.gov

While specific research focusing solely on this compound analogs as direct viral polymerase inhibitors is not extensively detailed in the provided search results, the general principles of nucleoside analog-based polymerase inhibition are well-established. biorxiv.orgnih.gov An analog of this compound would need to be taken up by the cell and converted into its triphosphate form by cellular kinases. nih.gov This triphosphate analog would then compete with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the RdRp. acs.org

The presence of the 2'-O-methyl group could potentially act as a chain terminator, preventing the addition of the next nucleotide and thus halting viral replication. Alternatively, its incorporation could disrupt the structure of the viral RNA, rendering it non-functional. The success of such an analog would depend on its ability to be efficiently phosphorylated and incorporated by the viral polymerase while exhibiting minimal toxicity to the host by not significantly inhibiting host polymerases. mdpi.com The development of prodrug strategies, which can improve the cellular uptake and phosphorylation of nucleoside analogs, is also an active area of research. acs.org

Table 3: Potential Mechanism of Action for this compound Analogs as Viral Polymerase Inhibitors

Step Description
Cellular Uptake The this compound analog enters the host cell.
Phosphorylation Host cell kinases convert the analog into its active triphosphate form.
Competition The triphosphate analog competes with natural GTP for the active site of the viral RdRp.
Incorporation The viral RdRp incorporates the analog into the growing viral RNA chain.
Chain Termination The 2'-O-methyl group prevents the formation of a phosphodiester bond with the next nucleotide, terminating RNA synthesis.

This compound RNA Fragments as Natural Immune Modulators

Recent research has unveiled a fascinating role for short RNA fragments containing 2'-O-methylated guanosine in the modulation of the innate immune system. biorxiv.orgresearchgate.net The innate immune system must be able to differentiate between self and non-self RNA to avoid autoimmune reactions. Toll-like receptors (TLRs) 7 and 8 are key sensors that recognize single-stranded RNA fragments, often derived from pathogens, and trigger an inflammatory response. news-medical.netresearchgate.net A long-standing question has been how these receptors avoid being activated by the degradation products of the host's own RNA. biorxiv.org

A groundbreaking study has shown that short RNA fragments, as small as three bases long, that contain a 2'-O-methylated guanosine at their 5' end can act as potent antagonists of TLR7 and TLR8. biorxiv.orgresearchgate.net These fragments, which can be derived from abundant host RNAs such as ribosomal RNA, are thought to bind to a distinct site on the TLR7 and TLR8 proteins, different from the site where activating RNA fragments bind. biorxiv.org This binding prevents the conformational changes required for receptor activation and subsequent signaling.

This discovery suggests that the 2'-O-methylation of guanosine in host RNA fragments serves as a natural "self" signal that actively suppresses an inappropriate immune response. biorxiv.org The abundance of these 2'-O-methylated fragments from the turnover of host ribosomal RNA may create a constant inhibitory tone that prevents TLR7 and TLR8 from being triggered by self-RNA. biorxiv.orgresearchgate.net

This finding has significant therapeutic implications. Synthetic, short this compound-containing RNA fragments could potentially be used to dampen the excessive inflammation driven by TLR7 and TLR8 in autoimmune diseases. biorxiv.org This represents a novel approach to immunotherapy, harnessing a natural mechanism of immune tolerance.

Table 4: Immunomodulatory Effects of this compound RNA Fragments

RNA Fragment Feature Target Receptors Mechanism of Action Biological Outcome
5' this compound TLR7 and TLR8 Antagonistic binding to a distinct allosteric site Suppression of innate immune signaling
Short length (e.g., 3 bases) TLR7 and TLR8 Effective antagonism Prevention of autoimmunity

Advanced Methodologies for the Detection and Quantification of 2 O Methylguanosine

Site-Specific Mapping Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and direct approach for the detection and quantification of 2'-O-methylated nucleosides, including Gm. nih.govsemanticscholar.org This method offers high sensitivity and specificity, enabling the identification of various RNA modifications simultaneously.

The general workflow for LC-MS/MS analysis of RNA modifications involves:

RNA Hydrolysis: The RNA sample is first enzymatically digested into individual ribonucleosides. creative-biogene.com

Chromatographic Separation: The resulting mixture of nucleosides is then separated using high-performance liquid chromatography (HPLC). creative-biogene.comoup.com

Mass Spectrometric Detection: The separated nucleosides are introduced into a mass spectrometer for identification and quantification. creative-biogene.comoup.com Tandem mass spectrometry (MS/MS) further fragments the ions, producing characteristic patterns that confirm the identity of the modified nucleoside. oup.comrhhz.net

LC-MS/MS can be used for both the global quantification of Gm in a total RNA sample and for site-specific mapping. nih.govresearchgate.net For site-specific analysis, RNA is partially digested to produce oligonucleotides, which are then analyzed by LC-MS/MS to pinpoint the location of the modification within the sequence. rhhz.netresearchgate.net This "bottom-up" approach has been successfully applied to map Gm and other modifications in ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.govresearchgate.net More advanced "top-down" MS approaches, which analyze intact RNA molecules, have also been used to identify terminal 2'-O-methylations in small RNAs like microRNAs. rhhz.net

Table 1: LC-MS/MS Parameters for 2'-O-Methylguanosine Detection

Parameter Value/Description Source
Monoisotopic Mass 297.1073 Da genesilico.pl
Precursor Ion ([M+H]+) 298.1144 m/z genesilico.pl
Precursor Ion ([M-H]-) 296.0995 m/z (calculated) massbank.eu
Characteristic Product Ions 152 m/z (Guanine base) genesilico.pl
Chromatography Typically reverse-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) genesilico.plnih.gov

While mass spectrometry is highly accurate, sequencing-based methods offer the advantage of transcriptome-wide analysis, allowing for the discovery of new modification sites in a high-throughput manner.

RiboMeth-seq is a widely used high-throughput sequencing method for mapping 2'-O-methylations in RNA. frontiersin.orgpnas.orgnih.gov The technique is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. frontiersin.orgresearchgate.net

The core steps of RiboMeth-seq are:

Random Alkaline Fragmentation: RNA is subjected to controlled alkaline hydrolysis, which cleaves the RNA backbone randomly, except at sites adjacent to a 2'-O-methylated nucleotide. researchgate.net

Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing. frontiersin.orgresearchgate.net

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The locations of 2'-O-methylations are identified as gaps in the sequencing coverage, specifically by a depletion of 5'-ends of sequencing reads at the modified site. frontiersin.orgresearchgate.net A "MethScore" is often calculated to quantify the level of methylation at each site. pnas.orgpnas.org

RiboMeth-seq has been successfully used to map 2'-O-methylation sites in various RNA species, including rRNA and tRNA, and can provide quantitative information on the stoichiometry of methylation. nih.govmdpi.commdpi.com The method's accuracy in quantifying methylation levels in rRNA has been shown to correlate well with results from LC-MS/MS. nih.govresearchgate.net

Table 2: Key Features of RiboMeth-seq

Feature Description Source
Principle Resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline cleavage. frontiersin.orgresearchgate.net
Signature A gap or depletion in the 5'-end coverage of sequencing reads at the modified site. frontiersin.orgresearchgate.net
Output Site-specific mapping and quantification (MethScore) of 2'-O-methylation. pnas.orgpnas.org
Applications Primarily used for abundant RNAs like rRNA and tRNA, but can be adapted for less abundant RNAs. mdpi.commdpi.com

Several methods exploit the steric hindrance that a 2'-O-methyl group imposes on the reverse transcriptase enzyme. Under specific, often restrictive, reaction conditions, the reverse transcriptase tends to pause or terminate cDNA synthesis one nucleotide before the modified site.

2OMe-seq and MeTH-seq: These methods induce reverse transcriptase stalling at 2'-O-methylation sites by using low concentrations of deoxynucleotide triphosphates (dNTPs) (2OMe-seq) or magnesium ions (MeTH-seq). nih.govrsc.org The termination points are then identified by sequencing, revealing the locations of the modifications. While these methods can map modification sites, they typically provide relative rather than absolute quantification. semanticscholar.org

RTL-P (Reverse Transcription at Low dNTP concentrations followed by PCR): This is a sensitive method for detecting 2'-O-methylated sites, particularly in low-abundance RNAs. nih.govnih.gov It involves a site-specific primer extension step using reverse transcriptase at a low dNTP concentration, which causes the enzyme to pause at the modified nucleotide. nih.govnih.gov This is followed by a semi-quantitative PCR amplification step to detect the truncated cDNA product. nih.govnih.gov RTL-P has been used to identify both known and novel 2'-O-methylation sites in human and yeast rRNAs. nih.gov

A limitation of RT-stop methods is that they can be prone to false positives from other factors that cause reverse transcriptase to pause. To overcome this, methods have been developed that use engineered enzymes to create a more distinct signal.

Nm-Mut-seq: This technique utilizes an engineered reverse transcriptase that, instead of stalling, introduces a mutation into the cDNA sequence at the position of the 2'-O-methylated nucleotide. nih.gov This provides a positive signal (a mutation) rather than a loss of signal (a stop), which can improve the signal-to-noise ratio. However, some engineered transcriptases may not be able to detect all types of 2'-O-methylated nucleotides. nih.gov

Engineered DNA Polymerases: Researchers have also engineered DNA polymerases that are sensitive to 2'-O-methylation. nih.gov These enzymes can be used in quantitative PCR (qPCR) assays to quantify the level of methylation at specific sites in RNA. nih.govuni-konstanz.de The presence of the modification can cause the engineered polymerase to stall, leading to a change in the qPCR signal that is proportional to the methylation level. nih.gov

Nanopore sequencing represents a paradigm shift in RNA analysis as it allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. nanoporetech.comtandfonline.com This technology detects modifications by measuring the changes in the ionic current as an RNA molecule passes through a protein nanopore. tandfonline.com

Each nucleotide and its modified counterparts produce a characteristic disruption in the electrical current. frontiersin.org For 2'-O-methylation, the presence of the methyl group alters the current signal in a detectable way, allowing for its direct identification. nanoporetech.comfrontiersin.org Machine learning algorithms, such as those used in the NanoNm and Nm-Nano frameworks, are often employed to analyze the complex nanopore signal data and accurately predict the location of Gm and other 2'-O-methylated nucleotides with single-base resolution. nanoporetech.comnih.gov

Recent studies have demonstrated the ability of nanopore sequencing to identify thousands of 2'-O-methylation sites in human mRNA and rRNA, providing insights into their regulatory and structural roles. nanoporetech.com This approach holds immense potential for the absolute quantification of 2'-O-methylation at a transcriptome-wide level. nanoporetech.com

Table 3: Comparison of High-Throughput Sequencing Methods for this compound Detection

Method Principle Signal Quantification Key Advantage Source
RiboMeth-seq Resistance to alkaline hydrolysis Read-end gap Quantitative Well-established for abundant RNAs frontiersin.orgpnas.org
2OMe-seq / MeTH-seq RT stalling at low [dNTP] or [Mg2+] RT stop Relative Maps internal mRNA sites nih.govsemanticscholar.org
RTL-P RT stalling at low [dNTP] + PCR PCR product Semi-quantitative High sensitivity for low-abundance RNA nih.govnih.gov
Nm-Mut-seq Engineered RT introduces mutations Base mutation Relative Positive signal reduces background nih.gov
Nanopore Sequencing Altered ionic current signal Current deviation Quantitative Direct, single-molecule, full-length reads nanoporetech.comtandfonline.com

High-Throughput Sequencing Approaches

CLAM-Cap-seq for 5'-Cap 2'-O-Methylation Analysis

A significant breakthrough in the transcriptome-wide analysis of 5'-cap structures is the development of CircLigase-assisted mapping of caps (B75204) by sequencing (CLAM-Cap-seq) . nih.govresearchgate.net This method allows for the mapping and quantification of Cap2, the structure where the first two nucleotides of an mRNA molecule are 2'-O-methylated. nih.govresearchgate.net

The CLAM-Cap-seq protocol involves a series of enzymatic steps. Initially, mRNAs are decapped, and then reverse transcribed using a biotinylated primer. The resulting cDNA-mRNA hybrids are captured on streptavidin beads. A key step involves the ligation of the mRNA and cDNA ends by CircLigase, forming a chimeric molecule. Subsequently, the mRNA strand is degraded by potassium hydroxide (B78521) (KOH) and RNase T2, which specifically leaves behind two- or three-nucleotide-long cap tags attached to the cDNA. researchgate.net These tags are then ligated to a DNA adapter, enabling the creation of sequencing libraries. researchgate.net The resulting sequencing reads contain a characteristic palindrome, which includes the reverse complement of the cap tag, followed by the transcript sequence, allowing for the identification and quantification of Cap2 structures. researchgate.net

Research utilizing CLAM-Cap-seq has revealed that Cap2 is a variable modification found across diverse sequence contexts and can occur on all mRNAs. nih.govresearchgate.net Its formation is a slow, continuous process where Cap1 is converted to Cap2 as the mRNA ages within the cytosol, leading to an enrichment of Cap2 on long-lived mRNAs. nih.govresearchgate.net This method has been instrumental in demonstrating that while Cap1 can be immunostimulatory, the further methylation to Cap2 serves to dampen the innate immune response. nih.govepigenie.com

Table 1: Key Features of CLAM-Cap-seq
FeatureDescriptionReference
PrincipleUtilizes CircLigase to ligate the 5' end of mRNA to its corresponding cDNA, followed by RNase T2 digestion to isolate cap tags for sequencing. nih.govresearchgate.net
ApplicationTranscriptome-wide mapping and quantification of 5'-Cap2 2'-O-methylation. nih.govresearchgate.net
Key FindingCap2 is enriched on long-lived mRNAs and functions to reduce the activation of the innate immune response. nih.govepigenie.com
Enzymes UsedDecapping enzyme, Reverse Transcriptase, CircLigase, RNase T2. researchgate.net

Quantitative Analysis of this compound Stoichiometry

Accurately determining the proportion of RNA molecules that are modified at a specific site, known as stoichiometry, is critical for understanding the regulatory impact of 2'-O-methylation.

To address the need for precise quantification, a method named Nm Validation and Absolute Quantification (Nm-VAQ) has been developed. biorxiv.orgnih.gov This technique is based on the principle that RNase H activity is inhibited by 2'-O-methylation. biorxiv.org Nm-VAQ employs a site-specific chimeric RNA/DNA probe that guides RNase H to cleave only unmethylated RNA. biorxiv.orgresearchgate.net By using quantitative real-time PCR (qRT-PCR) to measure the amount of uncleaved (i.e., methylated) RNA, Nm-VAQ can provide an absolute quantification of the modification ratio and copy numbers at a specific site. biorxiv.orgnih.gov

Studies have shown that Nm-VAQ can accurately quantify Nm stoichiometry even at low methylation ratios and with low amounts of input RNA. nih.govbiorxiv.org This method has been successfully used to validate and quantify Nm sites in various RNA species, including rRNA and mRNA. biorxiv.orgresearchgate.net For instance, it has been used to confirm that most Nm sites on mRNA are methylated at ratios between 1% and 30%. nih.govbiorxiv.org

Table 2: Comparison of Nm-VAQ and RTL-P
MethodPrincipleQuantificationSensitivityReference
Nm-VAQRNase H cleavage inhibited by Nm, detected by qRT-PCR.AbsoluteHigh; can detect low methylation ratios (<1%). biorxiv.orgnih.govbiorxiv.org
RTL-PReverse transcriptase stalling at Nm sites under low dNTP concentrations.Semi-quantitativeLower; typically requires methylation levels >40%. nih.govresearchgate.netbiorxiv.org

Detecting and quantifying 2'-O-methylation in RNA species with low abundance, such as most mRNAs, presents significant challenges. nih.govnih.gov Many traditional and high-throughput methods require substantial amounts of input RNA, making them unsuitable for analyzing rare transcripts. nih.govmdpi.com

The chemical stability of the 2'-O-methyl group makes it difficult to detect, unlike other modifications that can be identified through specific chemical reactions. oup.comresearchgate.net While methods based on reverse transcriptase (RT) stalling at low dNTP concentrations (RTL-P) exist, they are often only semi-quantitative and can be prone to false positives and negatives due to factors like complex RNA secondary structures. nih.govmdpi.com Furthermore, there is often a lack of consensus between different high-throughput mapping methods, particularly for internal mRNA Nm sites, highlighting the need for robust validation techniques. nih.govresearchgate.net The low stoichiometry of many mRNA modifications further complicates their detection, as the signal from the small fraction of modified molecules can be difficult to distinguish from background noise. nih.govbiorxiv.org

Computational and Bioinformatic Tools for Prediction and Analysis

To complement experimental approaches, a variety of computational and bioinformatic tools have been developed to predict and analyze 2'-O-methylation sites. These tools often leverage machine learning and deep learning models to identify potential modification sites based on RNA sequence and structural features.

Several predictors have been created, including:

iRNA-PseKNC(2methyl) : Utilizes pseudo k-tuple nucleotide composition and a convolutional neural network (CNN) for prediction. oup.com

Deep-2'-O-Me : A deep learning-based method for identifying Nm sites. frontiersin.org

NmRF : Based on a random forest classifier and optimal mixed features. frontiersin.org

H2Opred : A hybrid deep learning model that combines stacked 1D-CNN and attention-based bidirectional gated recurrent units (Bi-GRU-Att) to learn from both conventional descriptors and sequence embeddings. oup.comresearchgate.net It has been developed into nucleotide-specific models (A2OM, C2OM, G2OM, U2OM) and a generic model (N2OM). researchgate.net

Nmix : An advanced tool that uses multi-feature fusion and ensemble learning for precise prediction. oup.com

BERT2OME : Employs the transformer architecture from BERT to infer relationships between modification sites and RNA sequence content. researchgate.net

These computational tools are valuable for prioritizing candidate sites for experimental validation and for analyzing large-scale sequencing data. oup.comoup.com Databases such as RMBase serve as important repositories for experimentally verified RNA modification sites, providing the foundational data for training and benchmarking these predictive models. oup.com For instance, RMBase v2.0 contains data on thousands of 2OM positions. oup.com

Table 3: Computational Tools for 2'-O-Methylation Prediction
ToolMethodologyKey FeatureReference
H2OpredHybrid deep learning (1D-CNN and Bi-GRU-Att)Offers nucleotide-specific and generic prediction models. oup.comresearchgate.net
NmixMulti-feature fusion and ensemble learningHigh precision and cross-species generalization. oup.com
BERT2OMETransformer architecture based on BERTInfers relationships between modification sites and sequence content. researchgate.net
iRNA-PseKNC(2methyl)Convolutional Neural Network (CNN)Uses pseudo k-tuple nucleotide composition. oup.com
NmRFRandom ForestUses optimal mixed features. frontiersin.org

Chemical Synthesis and Derivatization of 2 O Methylguanosine for Research Applications

Chemoselective Synthesis Routes for 2'-O-Methylguanosine

The precise and efficient synthesis of this compound is fundamental for its use in biochemical and therapeutic research. A variety of strategies have been developed to achieve chemoselectivity, which ensures that methylation occurs specifically at the 2'-hydroxyl group of the ribose sugar. These methods often involve the careful selection of reagents, catalysts, and protecting groups to navigate the multiple reactive sites on the guanosine (B1672433) molecule.

Regioselective Alkylation Strategies (e.g., with Diazomethane (B1218177) and Catalysts like Stannous Chloride)

Regioselective alkylation is a key method for the direct methylation of the 2'-hydroxyl group of guanosine. One of the most established methods involves the use of diazomethane in the presence of a stannous chloride (SnCl₂) catalyst. google.com This approach leverages the ability of the tin catalyst to form a chelate complex with the cis-2',3'-diol of the ribose moiety. This complex formation enhances the nucleophilicity of the 2'-hydroxyl group, directing the methylation by diazomethane to this specific position.

The reaction typically gives rise to a mixture of 2'- and 3'-O-methyl nucleosides, with combined yields ranging from 20-40%. google.com The two isomers can then be separated by ion-exchange chromatography. google.com While this method is effective, it can sometimes lead to the formation of other methylated byproducts, necessitating careful purification steps. The use of diazomethane as a methylating agent is also not practical for large-scale preparations. google.com

Application of Protecting Groups in Nucleoside Synthesis (e.g., methylene-bis-(diisopropylsilyl chloride))

To address the challenges of regioselectivity in direct methylation, the use of protecting groups is a highly effective strategy. This involves temporarily blocking other reactive sites on the guanosine molecule to ensure that methylation occurs only at the desired 2'-hydroxyl group.

A significant advancement in this area is the use of methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂), a novel 3',5'-O-protecting group for nucleosides. nih.gov This reagent reacts with the 3'- and 5'-hydroxyl groups of guanosine to form a rigid cyclic silyl (B83357) ether, effectively protecting these positions and leaving the 2'-hydroxyl group available for methylation. researchgate.netcore.ac.uk The use of methyl chloride as a weak electrophile and sodium hexamethyldisilazide (NaHMDS) as a mild base is crucial for the successful 2'-O-methylation of the 3',5'-O-protected guanosine. nih.govebi.ac.uk

The synthesis process typically involves:

Protection: Guanosine is treated with MBDIPSCl in the presence of imidazole (B134444) to yield the 3',5'-O-protected guanosine. core.ac.uk

Methylation: The protected guanosine is then alkylated at the 2'-hydroxyl group. researchgate.net

Deprotection: The silyl protecting group is removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) to yield the final this compound product. researchgate.net

This protecting group strategy offers high yields and excellent chemoselectivity without the need for protection of the guanine (B1146940) base. nih.gov

Conversion from 2-Aminoadenosine (B16350) Intermediates

An alternative synthetic route to this compound involves the conversion from a 2-aminoadenosine intermediate. researchgate.netnih.govtandfonline.com This method can offer superior product yield and easier purification. nih.gov

The process involves:

Regioselective methylation of 2-aminoadenosine: 2-aminoadenosine is treated with diazomethane in the presence of stannous chloride. researchgate.netnih.govtandfonline.com By carefully controlling the reaction conditions, such as the timing and concentration of the catalyst and diazomethane, selective alkylation at the 2'-OH of 2-aminoadenosine can be achieved. researchgate.netnih.gov

Enzymatic deamination: The resulting 2'-O-methyl 2-aminoadenosine is then treated with the enzyme adenosine (B11128) deaminase. researchgate.netnih.govtandfonline.com This enzyme efficiently converts the 2'-O-methyl 2-aminoadenosine to the desired this compound, with reported yields as high as 98%. researchgate.netnih.gov The final product can then be isolated by crystallization, which eliminates the need for chromatographic purification. researchgate.netnih.gov

This approach has been shown to be an efficient way to produce both this compound and its isomer, 3'-O-methylguanosine, by modifying the reaction conditions to favor methylation at either the 2' or 3' position of the 2-aminoadenosine starting material. nih.govcdnsciencepub.comcdnsciencepub.com

Design and Synthesis of this compound Analogs for Biochemical and Functional Studies

The synthesis of this compound is a foundational step, but the creation of its analogs is critical for probing the intricate world of RNA biology. By introducing specific chemical modifications, researchers can develop powerful tools to investigate RNA structure, function, and its interactions with proteins. glenresearch.com

Preparation of Modified Nucleosides as Chemical Probes for RNA Structure and Function

Modified nucleosides, including this compound and its analogs, are invaluable chemical probes for understanding the complex three-dimensional structures and functions of RNA. The 2'-O-methyl group itself can stabilize helical structures and influence interactions with proteins or other RNA molecules. nih.gov

Oligonucleotides containing 2'-O-methyl ribonucleotides are of particular interest as antisense probes because they form stable duplexes with RNA and are resistant to nuclease degradation. glenresearch.com The synthesis of these modified oligonucleotides can be achieved using phosphoramidite (B1245037) chemistry on a solid support. oup.comnih.gov

The development of these probes allows for detailed studies of RNA, including:

RNA structure: The incorporation of 2'-O-methylated nucleosides can affect the local conformation of the RNA backbone. oup.com

RNA hybridization: Oligonucleotides containing 2'-O-methyl groups can be used as probes in RNA hybridization studies due to the high thermal stability of the resulting hybrids. oup.com

RNA function: These analogs are used to study processes like pre-mRNA splicing. glenresearch.com

Development of Nucleoside Derivatives for Exploring RNA-Protein Interactions

The interactions between RNA and proteins are central to many cellular functions. Derivatives of this compound are instrumental in dissecting these interactions. The 2'-O-methyl modification can impact RNA-protein interactions through steric effects or by altering hydrogen bonding. nih.gov

The synthesis of this compound analogs allows for the creation of tools to study these interactions in detail. For example, the preparation of mixed oligoribonucleotides with 2'-O-methyl ribonucleotides at specific positions is significant for studying RNA-protein interactions. glenresearch.com These modified oligonucleotides can be used in various biochemical assays to identify which proteins bind to a specific RNA sequence and to map the binding sites.

The development of small molecules that can modulate RNA-protein interactions is a growing field in medicinal chemistry. d-nb.info Understanding how modifications like 2'-O-methylation affect these interactions is crucial for the design of such therapeutic agents.

Data Tables

Chemoselective Synthesis Routes for this compound
MethodKey ReagentsKey Features
Regioselective Alkylation Diazomethane, Stannous ChlorideDirect methylation of guanosine; yields a mixture of 2' and 3' isomers. google.comgoogle.com
Protecting Group Strategy Methylene-bis-(diisopropylsilyl chloride) (MBDIPSCl₂), NaHMDS, Methyl ChlorideHigh chemoselectivity and yield without protecting the guanine base. nih.govresearchgate.netcore.ac.ukebi.ac.uk
Conversion from 2-Aminoadenosine 2-Aminoadenosine, Diazomethane, Stannous Chloride, Adenosine DeaminaseEfficient enzymatic conversion to the final product; avoids chromatographic purification. researchgate.netnih.govtandfonline.com
Applications of this compound Analogs
Application AreaExamples of Use
RNA Structure and Function Probes Antisense probes, study of pre-mRNA splicing, RNA hybridization studies. glenresearch.comoup.com
Exploring RNA-Protein Interactions Preparation of mixed oligoribonucleotides to map binding sites and study interaction dynamics. glenresearch.comnih.gov

Evolutionary Dynamics of 2 O Methylguanosine Modification

Phylogenetic Conservation of 2'-O-Methylation Across Life Domains

Ribose 2'-O-methylation is a ubiquitous RNA modification found in Bacteria, Archaea, and Eukarya. oup.comnih.gov This modification, including the formation of 2'-O-Methylguanosine, is critical for RNA stability and cellular regulation. mdpi.comnih.gov Its presence across all three domains of life suggests an ancient origin, likely predating the last universal common ancestor (LUCA). nih.govresearchgate.net

In Archaea and Eukarya , 2'-O-methylation is abundant, particularly in ribosomal RNA (rRNA) and transfer RNA (tRNA). frontiersin.org The modification is primarily carried out by a complex machinery involving C/D box small nucleolar RNAs (snoRNAs) or small RNAs (sRNAs) that guide the methyltransferase Fibrillarin to specific sites on the target RNA. mdpi.comfrontiersin.org This mechanism is highly conserved between these two domains. mdpi.complos.org The number of 2'-O-methylations is significantly higher in thermophilic archaea, suggesting a role in stabilizing RNA structure at high temperatures. frontiersin.org

In Bacteria , 2'-O-methylation is less common compared to Archaea and Eukarya and is typically performed by standalone protein enzymes that directly recognize their target sequences without the need for a guide RNA. oup.comfrontiersin.org While most rRNA methyltransferases are conserved only within bacteria, a few, like the one responsible for Gm18 in tRNA, are found across different kingdoms, highlighting their fundamental importance. nih.govnih.gov The presence of this compound at position 18 (Gm18) in the tRNA of both prokaryotes and eukaryotes has been shown to suppress the innate immune response via Toll-like receptor 7 (TLR7). nih.gov

The conservation of 2'-O-methylation, and by extension this compound, underscores its fundamental role in cellular function. In eukaryotes, these modifications are also found on messenger RNA (mRNA) caps (B75204) and within the mRNA body, where they regulate translation and mark the mRNA as "self" to the innate immune system. oup.comresearchgate.netacs.org

DomainAbundance of 2'-O-MethylationPrimary MechanismKey Examples of this compound
Eukarya High in rRNA, tRNA, snRNA, mRNAC/D box snoRNA-guided (Fibrillarin) & standalone enzymesmRNA cap-1 structure, Gm18 in tRNA, internal mRNA modifications
Archaea High in rRNA, tRNA, snRNAC/D box sRNA-guided (Fibrillarin)Modifications in rRNA for thermal stability, Gm18 in tRNA
Bacteria Less frequent, found in rRNA, tRNAStandalone protein enzymesGm18 in tRNA, resistance-conferring modifications in rRNA

Evolutionary Trajectories and Diversification of 2'-O-Methyltransferase Families

The enzymes responsible for 2'-O-methylation, the 2'-O-methyltransferases (2'-O-MTases), have a widespread distribution across the tree of life, indicating their ancient origins. mdpi.comnih.govresearchgate.net A comprehensive analysis has classified these enzymes into 11 distinct families based on their methyltransferase (MTase) domains. mdpi.comnih.govresearchgate.net

Eight of these families, including the well-studied FtsJ and SpoU-methylase families, are found in both prokaryotes and eukaryotes, suggesting they originated in the Last Universal Common Ancestor (LUCA). nih.govresearchgate.net In contrast, some families are lineage-specific, such as the TRM13 family in eukaryotes and the Trm56 family in archaea. nih.govresearchgate.net

The evolution of these enzyme families has been marked by significant expansion and diversification, particularly during the transition from prokaryotes to eukaryotes. mdpi.comnih.govresearchgate.net This expansion in copy number is thought to be linked to the more complex regulatory networks involved in eukaryotic cell differentiation and development. mdpi.comnih.govresearchgate.net

Fibrillarin , the catalytic subunit of the C/D box snoRNP complex in archaea and eukaryotes, is a prime example of a highly conserved 2'-O-MTase. mdpi.comnih.govplos.org Its structure and function in rRNA 2'-O-methylation are remarkably similar across these domains. plos.orgfrontiersin.org However, the N-terminal glycine (B1666218) and arginine-rich (GAR) domain, which is involved in protein-protein interactions and nucleolar localization, appears to have been acquired during early eukaryotic evolution. plos.orgnih.gov Gene duplication events have also led to the functional diversification of Fibrillarin homologs in some species, allowing for specialized roles in different tissues or developmental stages. nih.gov

The FtsJ family provides another compelling case of evolutionary diversification. This family has diverged into three distinct lineages, each specializing in the methylation of different RNA substrates: mRNA caps, rRNA, or tRNA. mdpi.comnih.govresearchgate.net This functional specialization was achieved through the remodeling of the catalytic pocket, without the need for additional RNA-binding domains. mdpi.com

2'-O-Methyltransferase FamilyDistributionKey SubstratesEvolutionary Highlights
Fibrillarin Eukarya, ArchaearRNA, snRNAHighly conserved core, acquired GAR domain in eukaryotes, gene duplication leading to subfunctionalization. mdpi.comnih.govplos.orgnih.gov
FtsJ Eukarya, ProkaryotesmRNA cap, rRNA, tRNADiverged into three specialized lineages from a common ancestor. mdpi.comnih.govresearchgate.net
SpoU-methylase Eukarya, ProkaryotesrRNA, tRNAAncient family present in LUCA. nih.govresearchgate.net
TRM13 EukaryatRNAOriginated in the common ancestor of eukaryotes. researchgate.net
Trm56 ArchaeatRNASpecific to the archaeal domain. researchgate.net

Emerging Research Directions and Future Perspectives on 2 O Methylguanosine

The study of 2'-O-Methylguanosine (Gm), a specific form of 2'-O-methylation (Nm), is moving beyond its established roles into a broader landscape of cellular regulation. As a key component of the epitranscriptome, the diverse functions of this modification are being uncovered through advanced technologies and integrated research approaches. Future investigations are poised to reveal its intricate involvement in gene expression, its variability across different biological contexts, and its systemic impact on cellular networks.

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